4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a formyl group attached to a phenyl ring and a nitrophenyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 4-formylphenol with 3-(4-nitrophenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: 4-carboxyphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate.
Reduction: 4-formylphenyl (2E)-3-(4-aminophenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-formylphenyl (2E)-3-(4-aminophenyl)prop-2-enoate: Similar structure but with an amino group instead of a nitro group.
4-carboxyphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-formylphenyl (2E)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C16H11NO5 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(4-formylphenyl) (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H11NO5/c18-11-13-3-8-15(9-4-13)22-16(19)10-5-12-1-6-14(7-2-12)17(20)21/h1-11H/b10-5+ |
InChI Key |
JLJJSJNBZGPGHO-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.